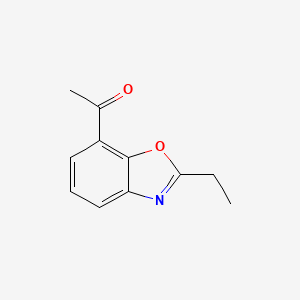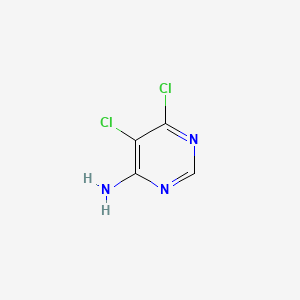
4-Amino-5,6-dichloropyrimidine
Vue d'ensemble
Description
4-Amino-5,6-dichloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of amino and dichloro substituents at positions 4, 5, and 6, respectively
Applications De Recherche Scientifique
4-Amino-5,6-dichloropyrimidine has a wide range of applications in scientific research, including:
Analyse Biochimique
Biochemical Properties
4-Amino-5,6-dichloropyrimidine plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which is essential for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension . These interactions highlight the compound’s potential in modulating biochemical pathways related to cardiovascular health.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells, with the most effective derivative being 5-fluoro-2-amino-4,6-dichloropyrimidine . This inhibition is crucial for controlling inflammatory responses and preventing excessive nitric oxide production, which can lead to cellular damage. Furthermore, the compound does not suppress cell viability, indicating its potential as a therapeutic agent with minimal cytotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition. It forms hydrogen bonds with the NH2 groups of the pyrimidine ring and interacts with hydrophobic amino acid residues such as Tyr337, Trp439, Pro446, and Tyr449 . These interactions stabilize the compound within the active site of target enzymes, leading to effective inhibition. Additionally, the compound’s ability to inhibit viral replication by preventing the assembly of viral proteins into new virions underscores its potential as an antiviral agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including solvent conditions and temperature . Studies have shown that the compound remains effective in inhibiting nitric oxide production over extended periods, with its activity being dose-dependent . Long-term effects on cellular function have also been noted, particularly in the context of antiviral activity, where the compound prevents the maturation of viral particles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the suppression of nitric oxide production by 5-substituted derivatives of the compound is strictly dose-dependent, with significant effects observed at concentrations as low as 2.5 µM . Higher doses may lead to enhanced therapeutic effects, but the potential for toxic or adverse effects at elevated concentrations must be carefully monitored.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolic activity includes its role as an inhibitor of dihydrofolate reductase, which is crucial for DNA synthesis and repair . Additionally, it affects the synthesis of tetrahydrobiopterin, a cofactor involved in the production of neurotransmitters and nitric oxide . These interactions highlight the compound’s potential in modulating metabolic flux and influencing metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties, including solubility and affinity for cellular components . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for ensuring that the compound exerts its effects at the desired sites within the cell, thereby enhancing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,6-dichloropyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. One common method includes the following steps :
Formation of 4,6-dihydroxypyrimidine: This is achieved by reacting formamide, absolute ethyl alcohol, and sodium ethoxide with diethyl malonate. The reaction mixture is refluxed, and the product is isolated by adjusting the pH and subsequent centrifugation and drying.
Chlorination: The 4,6-dihydroxypyrimidine is then chlorinated using dichloroethane and a chlorination catalyst, such as thionyl chloride, under reflux conditions. The product, 4,6-dichloropyrimidine, is isolated by cooling, centrifugation, and drying.
Amination: Finally, the 4,6-dichloropyrimidine is subjected to amination to introduce the amino group at position 4, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes, the use of more efficient catalysts, and improved purification techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5,6-dichloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 5 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki cross-coupling, to form polysubstituted pyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used. Conditions typically involve the use of solvents like ethanol and bases such as DIPEA (N,N-diisopropylethylamine).
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki cross-coupling reactions.
Major Products
Substituted Pyrimidines: Products of nucleophilic substitution reactions include various substituted pyrimidines with different functional groups at positions 5 and 6.
Polysubstituted Pyrimidines: Products of coupling reactions include polysubstituted pyrimidines with diverse substituents.
Mécanisme D'action
The mechanism of action of 4-Amino-5,6-dichloropyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloropyrimidine: Lacks the amino group at position 4 and has different reactivity and applications.
2-Amino-4,6-dichloropyrimidine: Similar structure but with the amino group at position 2 instead of 4.
5-Amino-4,6-dichloropyrimidine: Similar structure but with the amino group at position 5 instead of 4.
Uniqueness
4-Amino-5,6-dichloropyrimidine is unique due to the specific positioning of the amino and dichloro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of specialized heterocyclic compounds and for applications in various fields of research.
Propriétés
IUPAC Name |
5,6-dichloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-3(6)8-1-9-4(2)7/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTJUVRUUBNZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640045 | |
| Record name | 5,6-Dichloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310400-38-5 | |
| Record name | 5,6-Dichloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dichloro-pyrimidin-4-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-amino-5,6-dichloropyrimidine interact with its targets and what are the downstream effects?
A: The research paper focuses on this compound's inhibitory activity against human carbonic anhydrases (hCA I and hCA II) and cholinesterases (AChE and BChE). While the exact binding interactions are not fully elucidated in this paper, the study suggests that this compound exhibits inhibitory activity against these enzymes. []
Q2: What is the structure-activity relationship (SAR) observed for this compound and its analogues in the study?
A: The study investigated a series of pyrimidine derivatives, including this compound, to assess their inhibitory potency against the target enzymes. While specific SAR details for each modification are not extensively discussed, the study highlights that the presence of specific substituents on the pyrimidine ring significantly influences the inhibitory activity against hCA I, hCA II, AChE, and BChE. [] For instance, this compound exhibited the strongest inhibition against hCA I and AChE among the tested compounds. [] These findings suggest that further modifications to the pyrimidine scaffold could lead to even more potent and selective inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


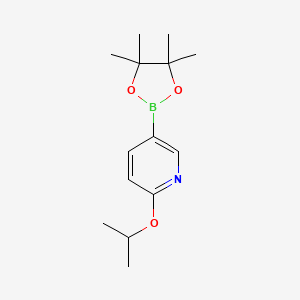
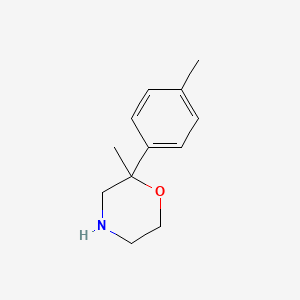
![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)
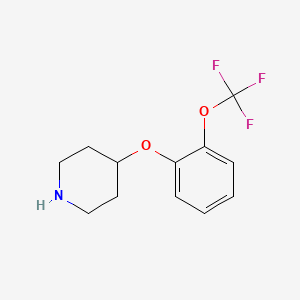
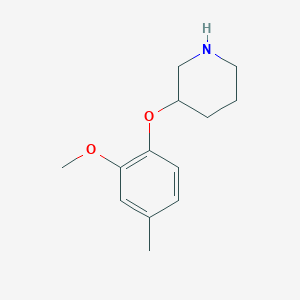
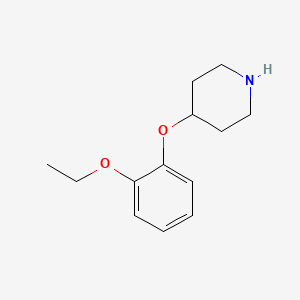
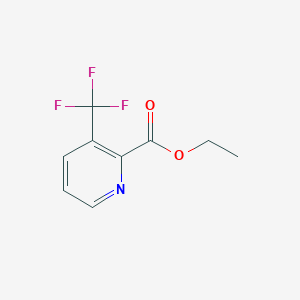
![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)
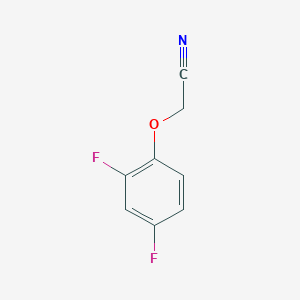
![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)
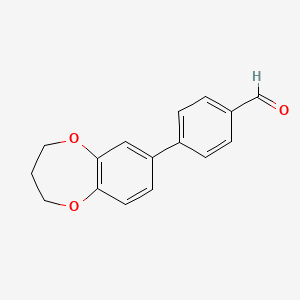
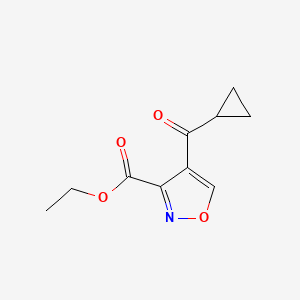
![1-(Benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1324914.png)
